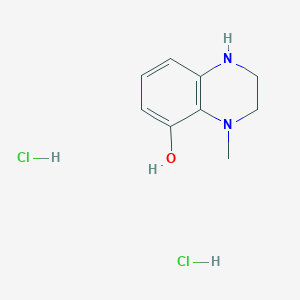

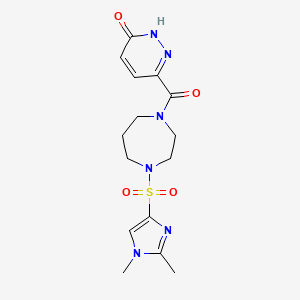

4-甲基-2,3-二氢-1H-喹喔啉-5-醇;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core structural component in various biologically active compounds .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceuticals ingredients .科学研究应用

抗菌活性

4-甲基-2,3-二氢-1H-喹喔啉-5-醇衍生物的一个显着应用是在抗菌研究领域。例如,一系列 3,4-二氢吡啶并[3,4-b]喹喔啉-1(2H)-一氧化合物,包括 N-甲基类似物,对猪霍乱沙门氏菌、巴氏杆菌和大肠杆菌等病原体表现出有效的抗菌活性。这些发现突出了喹喔啉衍生物作为对抗细菌感染的有效剂的潜力 (Glazer 和 Presslitz,1982)。

抗癌潜力

对喹喔啉衍生物的抗癌特性的研究已经取得了有希望的结果。新型异恶唑喹喔啉衍生物的合成和评估已经进行,显示出显着的抗癌活性。这些研究利用对接方法来预测化合物对与癌症相关的特定蛋白质的有效性,表明在癌症治疗中具有潜在的用途 (Abad 等,2021)。

神经保护作用

喹喔啉衍生物也因其神经保护作用而受到探索。例如,2,3-二羟基-6-硝基-7-磺酰基-苯并(F)喹喔啉 (NBQX) 是喹喔啉二酮非 NMDA 谷氨酸受体拮抗剂的类似物,可提供针对全球性缺血的保护。这表明在缺血性卒中后预防或减轻脑损伤的潜在应用 (Sheardown 等,1990)。

抗炎和镇痛特性

进一步的应用包括基于喹喔啉支架的 H4 受体配体的开发,在体内显示出显着的抗炎特性。此类发现表明这些化合物可以开发成治疗炎症相关疾病的新型治疗剂 (Smits 等,2008)。

抗菌和杀幼虫活性

喹喔啉衍生物已被合成并评估其抗菌和蚊子幼虫杀灭活性,表明它们具有作为广谱抗菌剂和控制蚊子种群(许多传染病的媒介)的潜力 (Refaat 等,2004; Rajanarendar 等,2010)。

作用机制

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways .

Pharmacokinetics

The solubility of similar compounds can influence their bioavailability.

Result of Action

Quinoxaline derivatives have been reported to have various biological activities .

未来方向

属性

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-11-6-5-10-7-3-2-4-8(12)9(7)11;;/h2-4,10,12H,5-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGPURJXFFOTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C(=CC=C2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,3-dihydro-1H-quinoxalin-5-ol;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea](/img/structure/B2852063.png)

![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)